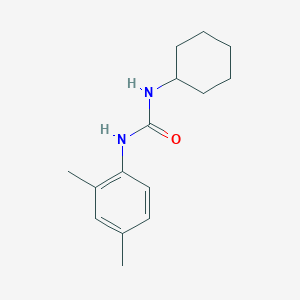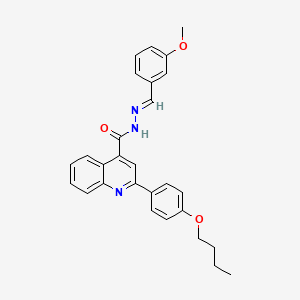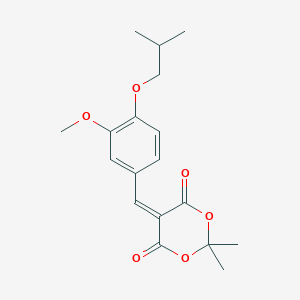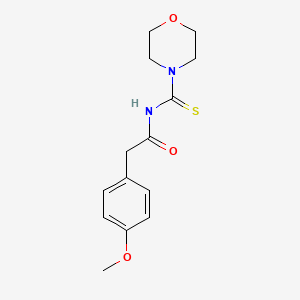
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea, also known as CDU, is a chemical compound that has been widely studied for its potential as a herbicide. It belongs to the class of urea herbicides, which are commonly used to control weeds in crops. CDU has been found to be effective against a broad range of weeds and has shown promise as a selective herbicide. In
作用機序
The mechanism of action of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea involves the inhibition of photosynthesis in plants. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea targets the photosystem II (PSII) complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting PSII, N-cyclohexyl-N'-(2,4-dimethylphenyl)urea prevents the production of energy in the form of ATP and NADPH, which ultimately leads to plant death.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea has been found to have low toxicity in mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution in areas near water sources. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea has also been found to have a low potential for bioaccumulation in the environment.
実験室実験の利点と制限
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea is also stable under a wide range of conditions, making it a useful tool for studying the effects of herbicides on plants. However, N-cyclohexyl-N'-(2,4-dimethylphenyl)urea has some limitations for lab experiments. It can be difficult to dissolve in water, which can make it challenging to administer to plants. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea can also be expensive to produce, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on N-cyclohexyl-N'-(2,4-dimethylphenyl)urea. One area of interest is the development of new formulations of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea that can improve its efficacy and reduce its environmental impact. Researchers are also exploring the potential of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea for use in combination with other herbicides to create more effective weed control strategies. Additionally, there is interest in studying the effects of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea on non-target organisms, such as insects and soil microorganisms, to better understand its ecological impact. Finally, researchers are exploring the potential of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea for use in other applications, such as in the treatment of certain diseases.
合成法
The synthesis of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea involves the reaction of cyclohexylisocyanate with 2,4-dimethylaniline in the presence of a catalyst. The reaction produces N-cyclohexyl-N'-(2,4-dimethylphenyl)urea as a white crystalline solid with a melting point of 146-147°C.
科学的研究の応用
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea has been extensively studied for its herbicidal properties. It has been found to be effective against a broad range of weeds, including annual and perennial grasses and broadleaf weeds. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea has also shown promise as a selective herbicide, meaning that it can target specific weeds without damaging the crop. This makes it a valuable tool for farmers who want to control weeds while minimizing crop damage.
特性
IUPAC Name |
1-cyclohexyl-3-(2,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-8-9-14(12(2)10-11)17-15(18)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHHTUXCTXMWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)


![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)




![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)
![N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5821666.png)
![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)


![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)